molecular formula C8H11BrN2O B13919930 5-Bromo-4-isopropoxypyridin-2-amine

5-Bromo-4-isopropoxypyridin-2-amine

Cat. No.: B13919930
M. Wt: 231.09 g/mol
InChI Key: IBQSBJWGTNPLQI-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropoxypyridin-2-amine is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-isopropoxypyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-isopropoxypyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11)

InChI Key

IBQSBJWGTNPLQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC=C1Br)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While this specific compound is not yet widely represented in peer-reviewed literature, its structural motifs—a 2-aminopyridine core, a bromine atom at the 5-position, and an isopropoxy group at the 4-position—are features of numerous biologically active molecules. This guide synthesizes available data on closely related analogues and fundamental principles of organic chemistry to offer expert insights into its physicochemical properties, a plausible synthetic route, its expected reactivity in key transformations, and its potential applications. Particular focus is given to its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds for the synthesis of novel therapeutic agents.

Introduction: The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is recognized as a "privileged structure" in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases, has established it as a foundational scaffold in oncology, immunology, and neuroscience research. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its potency, selectivity, and pharmacokinetic profile.

5-Bromo-4-isopropoxypyridin-2-amine is a promising, yet underexplored, exemplar of this scaffold. It possesses three key points of functionality:

  • The 2-Amino Group: Acts as a potent hydrogen bond donor and a nucleophilic handle for derivatization (e.g., amidation, sulfonylation).

  • The 5-Bromo Substituent: Serves as a versatile anchor for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • The 4-Isopropoxy Group: A bulky, lipophilic group that can probe hydrophobic pockets in target proteins and influence metabolic stability.

This guide will provide a detailed technical profile of this compound, extrapolating from well-documented analogues to present a robust working knowledge base for its application in a research setting.

Physicochemical and Safety Profile

While specific experimental data for CAS 1854867-95-0 is limited, its properties can be reliably inferred from its chemical structure and data from close analogues, such as 5-Bromo-4-methoxypyridin-2-amine.[2]

Structural and Physical Properties
PropertyValueSource / Rationale
CAS Number 1854867-95-0-
Molecular Formula C₈H₁₁BrN₂O-
Molecular Weight 231.09 g/mol Calculated
IUPAC Name 5-bromo-4-(propan-2-yloxy)pyridin-2-amineIUPAC Nomenclature
Appearance White to off-white or pale brown solidInferred from analogues[3][4]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.General property of functionalized pyridines
Storage Conditions Store at room temperature in a dry, dark place under an inert atmosphere.Inferred from supplier data for analogues
Safety and Handling

The hazard profile is based on GHS classifications for the closely related 5-Bromo-4-methoxypyridin-2-amine.[2] Standard laboratory precautions should be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling of the solid should be performed in a well-ventilated fume hood.

Proposed Synthesis and Spectroscopic Characterization

A plausible and efficient synthesis of 5-Bromo-4-isopropoxypyridin-2-amine can be envisioned starting from commercially available 2-amino-5-bromo-4-chloropyridine. This two-step sequence involves a nucleophilic aromatic substitution (SNAr) to install the isopropoxy group.

Proposed Synthetic Workflow

The workflow involves the displacement of the chloride at the 4-position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen.

G cluster_0 Synthetic Pathway A 2-Amino-5-bromo-4-chloropyridine (CAS 942947-94-6) C Nucleophilic Aromatic Substitution (SNAr) A->C Substrate B Sodium Isopropoxide (NaOiPr) in Isopropanol (iPrOH) B->C Reagent & Solvent D 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0) C->D Heat (Reflux) E Workup & Purification (e.g., Extraction, Chromatography) D->E

Caption: Proposed synthesis of the title compound via SNAr.

Step-by-Step Experimental Protocol

Objective: To synthesize 5-Bromo-4-isopropoxypyridin-2-amine.

Materials:

  • 2-Amino-5-bromo-4-chloropyridine (1.0 eq)[5][6]

  • Sodium metal (1.5 eq)

  • Anhydrous Isopropanol (sufficient volume)

  • Standard laboratory glassware for reflux under an inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Isopropoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.5 eq) in small pieces to anhydrous isopropanol under a nitrogen atmosphere. Stir the mixture until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared solution of sodium isopropoxide, add 2-amino-5-bromo-4-chloropyridine (1.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Remove the isopropanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show characteristic signals for the isopropoxy group (a septet around 4.5-5.0 ppm for the CH and a doublet around 1.3-1.4 ppm for the two CH₃ groups). Two singlets (or narrow doublets due to long-range coupling) would appear in the aromatic region (likely 6.5-8.0 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the NH₂ protons would also be present, the chemical shift of which is solvent-dependent.

  • ¹³C NMR: The spectrum should display eight distinct carbon signals. The isopropoxy group would show two signals (one for the CH and one for the CH₃ carbons). The remaining six signals would correspond to the five carbons of the pyridine ring and the carbon bearing the bromine atom.

  • Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 231 and 233 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Applications in Drug Discovery

The true value of 5-Bromo-4-isopropoxypyridin-2-amine lies in its potential as a versatile intermediate for building complex molecules. The bromine atom at the 5-position is the primary handle for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This is a foundational strategy in modern drug discovery.[1]

Causality Behind Experimental Choices: The electron-donating nature of the 2-amino group can increase the electron density on the pyridine ring, which may slow the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[7] Furthermore, both the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, potentially leading to catalyst inhibition.[7] Therefore, the choice of ligand and base is critical for achieving high conversion. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the desired catalytic cycle and prevent catalyst deactivation. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently used to facilitate the transmetalation step.[7]

G cluster_0 Suzuki Coupling Catalytic Cycle A R-Br (5-Bromo-4-isopropoxy pyridin-2-amine) C Oxidative Addition A->C B Pd(0)Ln B->C D R-Pd(II)(Br)Ln C->D G Transmetalation D->G E Ar-B(OH)₂ (Arylboronic Acid) F Base E->F F->G H R-Pd(II)(Ar)Ln G->H I Reductive Elimination H->I I->B Regenerates Catalyst J R-Ar (Coupled Product) I->J

Caption: General catalytic cycle for a Suzuki cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid with 5-Bromo-4-isopropoxypyridin-2-amine.

Materials:

  • 5-Bromo-4-isopropoxypyridin-2-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-4-isopropoxypyridin-2-amine, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired coupled product.

Potential Therapeutic Applications

Derivatives of the 2-amino-5-bromopyridine and related scaffolds have shown significant promise as therapeutic agents. By analogy, derivatives of 5-Bromo-4-isopropoxypyridin-2-amine are promising candidates for:

  • Kinase Inhibitors: The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[8]

  • Anticancer Agents: Novel compounds derived from substituted aminopyrimidines have been developed as inhibitors of UNC51-like kinase 1 (ULK1), which block autophagy and induce apoptosis in cancer cells.[9]

  • CNS-Active Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system.

The presence of the bromine atom allows for the creation of diverse chemical libraries through parallel synthesis, enabling robust structure-activity relationship (SAR) studies to identify lead compounds for various therapeutic targets.

Conclusion

5-Bromo-4-isopropoxypyridin-2-amine is a valuable and versatile chemical building block for drug discovery and medicinal chemistry. While direct literature on this specific compound is sparse, its structural components are well-precedented in numerous biologically active molecules. Its key features—a proven pharmacophoric core, a handle for facile cross-coupling, and a lipophilic substituent—make it an attractive starting point for the synthesis of novel compounds. This guide provides a foundational understanding of its properties, a reliable synthetic strategy, and a clear rationale for its application in developing next-generation therapeutics. The protocols and insights presented herein are designed to empower researchers to effectively utilize this scaffold in their discovery programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2025, July 17). 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-4-methoxypyridin-2-amine (C6H7BrN2O). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methoxypyridin-4-amine (C6H7BrN2O). Retrieved from [Link]

  • University of California, Irvine. (n.d.). C4H5Br NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. Retrieved from [Link]

  • IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Amine. Retrieved from [Link]

  • PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

  • Google Patents. (n.d.). US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl] - Google Patents.
  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

Sources

suppliers of 5-Bromo-4-isopropoxypyridin-2-amine in USA/Europe

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sourcing 5-Bromo-4-isopropoxypyridin-2-amine and Structurally Related Building Blocks for Drug Discovery in the USA and Europe

Abstract

5-Bromo-4-isopropoxypyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a scaffold or intermediate in medicinal chemistry. Its unique substitution pattern—featuring an amine for derivatization, a bromine for cross-coupling reactions, and an isopropoxy group to modulate physicochemical properties—makes it a desirable building block for novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing landscape for this compound and its close structural analogues in the United States and Europe. We will address the practical challenges of acquiring novel chemical entities, detail rigorous quality control protocols, and outline synthetic strategies, thereby offering a complete framework for integrating such compounds into a drug discovery pipeline.

Sourcing Strategy: Navigating the Landscape of Chemical Suppliers

The primary challenge in sourcing a specific, non-commodity chemical like 5-bromo-4-isopropoxypyridin-2-amine is its limited off-the-shelf availability. While major chemical suppliers offer a vast inventory, highly specialized or novel structures are often available from a more select group of niche manufacturers or may require custom synthesis.

Our investigation of prominent chemical suppliers in the USA and Europe reveals a wider availability of structurally related analogues. These compounds, which differ by the nature of the alkoxy or other substituent group, can serve as excellent starting points or alternative scaffolds. A prudent sourcing strategy, therefore, involves a two-pronged approach:

  • Identify suppliers of the closest structural analogues. These can often be used to quickly probe structure-activity relationships (SAR) or serve as starting materials for a short synthesis to the target molecule.

  • Engage with suppliers that offer custom synthesis services. For lead optimization or larger-scale needs, a custom synthesis route is often the most efficient path forward.

The following sections detail suppliers for key analogues that can be readily procured in the USA and Europe.

Table 1: Key Suppliers of Commercially Available Analogues
Compound NameStructureKey Suppliers (USA/Europe)CAS Number
5-Bromo-4-methoxypyridin-2-amine Methoxy AnalogueSigma-Aldrich, Fluorochem1232431-11-6
5-Bromo-4-ethoxypyrimidin-2-amine Ethoxy & Pyrimidinyl AnalogueBLD Pharm1505654-39-6
5-Bromo-4-fluoropyridin-2-amine Fluoro AnalogueSigma-Aldrich, CymitQuimica944401-69-8
5-bromo-4-(2-methylpropoxy)pyridin-3-amine Isobutoxy & 3-amino AnalogueSigma-Aldrich (Enamine)1695910-50-9

The Imperative of Rigorous Quality Control

Regardless of the source, the structural integrity and purity of any chemical building block must be independently verified before its inclusion in a synthetic workflow or biological assay. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for ensuring the reproducibility and validity of research findings. The following protocol outlines a self-validating system for incoming material qualification.

Experimental Protocol: Qualification of a Pyridine Building Block
  • Documentation and Physical Inspection:

    • Log the sample, date of receipt, batch number, and supplier.

    • Cross-reference the supplier's CoA with the label.

    • Visually inspect the material for expected appearance (e.g., crystalline solid) and homogeneity.

  • Structural Confirmation via ¹H NMR Spectroscopy:

    • Objective: To confirm the molecular structure and identify any major organic impurities.

    • Methodology:

      • Accurately weigh 5-10 mg of the compound.

      • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

      • Acquire a ¹H NMR spectrum.

    • Analysis: The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure. For example, in the target compound, one would expect to see signals corresponding to the two aromatic protons on the pyridine ring, the methine and two methyl groups of the isopropoxy substituent, and the amine protons.

  • Purity Assessment via HPLC-UV/MS:

    • Objective: To determine the purity of the compound and identify any minor impurities.

    • Methodology:

      • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

      • Inject onto a reverse-phase C18 column.

      • Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

      • Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer.

    • Analysis: Purity is calculated from the area percentage of the main peak in the UV chromatogram. The mass spectrometer provides the molecular weight of the main peak, confirming its identity, and can help in the tentative identification of impurities. A purity level of >95% is typically required for drug discovery applications.

Visualization: Quality Control Workflow

QC_Workflow cluster_0 Phase 1: Receipt & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision A Material Receipt B Physical Inspection A->B C CoA Verification B->C D ¹H NMR: Structural Confirmation C->D E HPLC-MS: Purity Assessment D->E F Pass QC (Release to Inventory) E->F Data Conforms G Fail QC (Quarantine & Contact Supplier) E->G Discrepancy Found

Caption: A robust, three-phase workflow for the quality control of incoming chemical reagents.

Synthetic Considerations and Applications

The value of 5-bromo-2-aminopyridine derivatives lies in their synthetic versatility. The strategic positioning of the functional groups allows for sequential and orthogonal chemical modifications.

  • Bromine (C5-position): This serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond) couplings.

  • Amine (C2-position): The primary amine is a key nucleophile, readily undergoing acylation, sulfonylation, or reductive amination to build out the molecule and engage with biological targets. It is a common feature in kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the ATP binding site.[1]

Visualization: Synthetic Utility of the 5-Bromo-2-Aminopyridine Scaffold

Synthetic_Utility cluster_Coupling C5-Position Chemistry cluster_Amine C2-Position Chemistry A 5-Bromo-4-alkoxypyridin-2-amine (Core Scaffold) B Suzuki Coupling (Boronic Acids) A->B Pd-catalyzed C Buchwald-Hartwig (Amines) A->C Pd-catalyzed D Sonogashira Coupling (Alkynes) A->D Pd-catalyzed E Acylation (Acid Chlorides) A->E Nucleophilic Attack F Sulfonylation (Sulfonyl Chlorides) A->F Nucleophilic Attack G Diverse Library of Novel Chemical Entities B->G C->G D->G E->G F->G

Caption: Orthogonal synthetic pathways enabled by the 5-bromo-2-aminopyridine scaffold.

Safety, Handling, and Storage

All brominated aromatic amines should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry place, typically under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][5]

  • Safety Data Sheet (SDS): ALWAYS consult the supplier-specific SDS for detailed hazard information before commencing any work.[2][6][7]

Conclusion

While direct, large-scale commercial availability of 5-Bromo-4-isopropoxypyridin-2-amine is limited, a wealth of structurally related analogues are readily available from suppliers in the USA and Europe. These compounds are invaluable tools for probing structure-activity relationships and can serve as precursors for the target molecule. By employing a strategic sourcing approach, implementing rigorous, self-validating quality control protocols, and leveraging the inherent synthetic versatility of the 5-bromo-2-aminopyridine scaffold, drug discovery teams can effectively integrate these powerful building blocks into their research and development programs, accelerating the path toward novel therapeutics.

References

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, min 98%, 1 gram. Retrieved from [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • HETEROCYCLES, Vol. 51, NO. 11, 1999.SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Appretech Scientific Limited. (n.d.). 5-bromo-4-isopropoxypyrimidin-2-amine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of 5-Bromo-4-isopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-isopropoxypyridin-2-amine (CAS: 1206969-98-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of ALK/ROS1 kinase inhibitors (e.g., Crizotinib analogs) and other bioactive pyridine scaffolds.[1] Its solubility behavior is dictated by the interplay between the polar 2-amino-pyridine core and the lipophilic 5-bromo and 4-isopropoxy substituents.

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , offering estimated ranges, experimental determination protocols, and handling strategies for drug development workflows.

Part 1: Physicochemical Profile & Solubility Drivers

To understand the solubility logic, we must analyze the structural determinants.

PropertyValue (Predicted/Observed)Impact on Solubility
Molecular Formula C₈H₁₁BrN₂OModerate molecular weight facilitates dissolution.
Molecular Weight ~231.09 g/mol Low enough for high molar solubility in organic solvents.
LogP (Octanol/Water) ~1.8 – 2.2 (Est.)Lipophilic: Poor water solubility; high affinity for organic solvents.
H-Bond Donors 1 (–NH₂)Facilitates solubility in protic solvents like Methanol.
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Excellent interaction with DMSO (a strong H-bond acceptor).
Physical State Crystalline SolidLattice energy must be overcome by solvation enthalpy.

Expert Insight: The presence of the isopropoxy group adds significant steric bulk and lipophilicity compared to a methoxy analog. While this reduces water solubility, it generally enhances solubility in halogenated solvents and maintains high solubility in DMSO due to the disruption of tight crystal packing.

Part 2: Solubility Assessment

Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (Preferred Solvent for Stock Solutions)

DMSO is the gold-standard solvent for this compound class due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding in the crystal lattice.

  • Estimated Solubility: >100 mg/mL (at 25°C).

  • Mechanistic Basis: The sulfoxide oxygen of DMSO acts as a potent hydrogen bond acceptor for the 2-amino protons, while the methyl groups of DMSO interact favorably with the lipophilic isopropoxy and bromo moieties.

  • Application:

    • Biological Assays: Ideal for preparing 10–100 mM stock solutions for high-throughput screening (HTS).

    • NMR Analysis: Fully soluble in DMSO-d₆ without heating.

Protocol Note: DMSO is hygroscopic. Water absorption over time can cause the compound to precipitate. Always store DMSO stocks in desiccated, gas-tight vials at -20°C.

Solubility in Methanol (MeOH)

Status: Moderate to High Solubility (Temperature Dependent)

Methanol is an effective solvent for synthesis and purification but requires careful thermal management.

  • Estimated Solubility: 20 – 50 mg/mL (at 25°C); >100 mg/mL (at reflux, ~65°C).

  • Mechanistic Basis: Methanol acts as both a hydrogen bond donor (to the pyridine nitrogen) and acceptor (from the amine). However, the lipophilic bromine and isopropyl groups limit solubility compared to DMSO.

  • Application:

    • Synthesis: Excellent reaction medium for nucleophilic substitutions or couplings where high temperature is permitted.

    • Purification: The steep solubility-temperature gradient makes Methanol (or MeOH/Water mixtures) an ideal solvent system for recrystallization.

Part 3: Experimental Protocols

Since specific quantitative data for this intermediate is often proprietary, researchers must validate solubility in-house. Below is a self-validating workflow.

Protocol A: Visual Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit (S) at room temperature.

  • Preparation: Weigh 10 mg of 5-Bromo-4-isopropoxypyridin-2-amine into a 4 mL clear glass vial.

  • Solvent Addition: Add the solvent (DMSO or MeOH) in 100 µL aliquots .

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes after each addition.

  • Observation: Inspect for undissolved solid against a dark background.

    • If clear: Solubility > (Mass / Volume).

    • If solid remains: Add next aliquot.

  • Calculation:

    
    
    
Protocol B: HPLC-UV Quantitative Solubility

For precise values required in formulation:

  • Saturation: Add excess solid to 1 mL solvent. Stir for 24 hours at 25°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (Nylon filters may bind the isopropoxy group).

  • Dilution: Dilute filtrate 100-fold with Acetonitrile/Water (50:50).

  • Quantification: Inject onto HPLC (C18 column) and quantify against a standard curve.

Part 4: Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility optimization.

SolubilityWorkflow Start Start: 5-Bromo-4-isopropoxypyridin-2-amine Goal Define Application Goal Start->Goal BioAssay Biological Assay / Stock Solution Goal->BioAssay High Conc. Required Synthesis Chemical Synthesis / Purification Goal->Synthesis Reaction Medium DMSO Select Solvent: DMSO BioAssay->DMSO MeOH Select Solvent: Methanol Synthesis->MeOH StockPrep Prepare 10-100 mM Stock (Store at -20°C) DMSO->StockPrep PrecipCheck Check for Precipitation on Aqueous Dilution StockPrep->PrecipCheck Heat Apply Heat (Reflux ~65°C) for Dissolution MeOH->Heat Recryst Cool to 4°C for Recrystallization Heat->Recryst Purification Step

Caption: Decision matrix for solvent selection based on experimental requirements (Assay vs. Synthesis).

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye/Respiratory). The presence of the bromine atom suggests potential for sensitization.

  • Permeation: DMSO enhances skin permeability. Never handle DMSO solutions of this compound without chemically resistant gloves (Nitrile > 0.11mm is usually sufficient for incidental contact, but Butyl rubber is safer for prolonged DMSO exposure).

  • Stability: The isopropoxy ether linkage is stable under basic and neutral conditions but may degrade under strong acidic conditions at high temperatures (cleavage to the pyridinol).

References

  • BenchChem. (2025).[2][3][4] Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Bromo-4-methoxypyridin-2-amine (CID 53485433).[5] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic routes to substituted aminopyridines (Supplementary Info). Retrieved from [Link]

Sources

Methodological & Application

Strategic Synthesis of Kinase Inhibitors using 5-Bromo-4-isopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-ALK

Abstract

This application note details the strategic utilization of 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors. Structurally homologous to the core motifs found in ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors such as Crizotinib and Ceritinib, this building block offers a unique balance of solubility (via the 4-isopropoxy group) and modularity (via the 5-bromo and 2-amino handles). We present optimized protocols for C5-selective Suzuki-Miyaura cross-coupling and C2-amino functionalization, supported by structural biology insights into hinge-binding interactions.

Introduction: The Aminopyridine Pharmacophore

In the landscape of targeted cancer therapy, the 2-aminopyridine motif is a canonical "hinge binder." It anchors the inhibitor within the ATP-binding pocket of kinases by forming critical hydrogen bonds with the backbone carbonyl and amide groups of the hinge region residues (e.g., Met1199 in ALK).

5-Bromo-4-isopropoxypyridin-2-amine is particularly valuable for three mechanistic reasons:

  • The 2-Amino Group: Acts as a hydrogen bond donor/acceptor pair for the kinase hinge.[1]

  • The 5-Bromo Handle: A vector for extending the molecule into the hydrophobic back-pocket or solvent front, crucial for potency and selectivity (the "Gatekeeper" interaction zone).

  • The 4-Isopropoxy Group: Provides lipophilic bulk to fill the ribose-binding pocket while improving metabolic stability compared to methoxy analogs. It also modulates the pKa of the pyridine nitrogen, influencing solubility.

Structural Homology & Design Logic

This scaffold allows for the synthesis of "hybrid" inhibitors that combine the pyridine core of Crizotinib with the alkoxy-solubilizing strategy of Ceritinib .

KinaseBinding Scaffold 5-Bromo-4-isopropoxypyridin-2-amine (Scaffold) Hinge Kinase Hinge Region (e.g., Met1199) Scaffold->Hinge H-Bonding (C2-NH2) SolventFront Solvent Front (Solubility/PK) Scaffold->SolventFront 4-OiPr Interaction Gatekeeper Hydrophobic Pocket (Selectivity) Scaffold->Gatekeeper C5-Extension (via Suzuki Coupling)

Figure 1: Pharmacophore mapping of the 5-Bromo-4-isopropoxypyridin-2-amine scaffold within the kinase ATP-binding pocket.

Retrosynthetic Analysis & Strategy

The synthesis of inhibitors using this scaffold generally follows a "Core-First" approach. The high reactivity of the C5-bromide allows for early-stage diversity, while the C2-amine is often left free or functionalized late-stage.

Key Challenges:

  • Catalyst Poisoning: The free aminopyridine nitrogen can coordinate to Palladium (Pd), deactivating catalysts during cross-coupling.

  • Regioselectivity: Ensuring reaction occurs exclusively at the C5-Br position without affecting the C2-NH2 (though the amine is generally non-nucleophilic in SNAr contexts, it can interfere in Buchwald couplings).

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl "tail" at the C5 position, extending into the kinase hydrophobic pocket. Scope: Compatible with boronic acids/esters containing pyrazoles, phenyls, or indazoles.

Materials:

  • Substrate: 5-Bromo-4-isopropoxypyridin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM complex (5 mol%) — Chosen for resistance to amine poisoning.

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (saturated aq.)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the bromopyridine substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM quickly under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H of product).

    • Checkpoint: The starting material (Br-Py) usually elutes earlier than the coupled product on Reverse Phase (C18).

  • Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc).[1][3] Wash with water (2x) and Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Expert Insight: If the C2-amine causes sluggish conversion, protect it as a Boc-carbamate (Boc₂O, DMAP, THF) prior to coupling. However, Pd(dppf)Cl₂ usually tolerates the free amine well.

Protocol B: C2-Amino Functionalization (Buchwald-Hartwig)

Objective: To modify the hinge-binding motif, converting the primary amine into a secondary amine (e.g., for tuning selectivity against mutant kinases). Note: This is a difficult transformation due to the electron-rich nature of the aminopyridine and potential chelation.

Materials:

  • Substrate: 5-Aryl-4-isopropoxypyridin-2-amine (Product from Protocol A)

  • Coupling Partner: Aryl Bromide/Chloride

  • Catalyst: BrettPhos Pd G3 or XantPhos Pd G3 (5 mol%) — Specialized precatalysts are required.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dried microwave vial with the aminopyridine substrate, aryl halide, and NaOtBu inside a glovebox (or under strict Argon flow).

  • Catalyst: Add the BrettPhos Pd G3 precatalyst.

  • Reaction: Add anhydrous solvent. Seal and heat to 100–110°C for 16 hours (or 1 hour in microwave at 120°C).

  • Quench: Filter through a Celite pad, washing with DCM.

  • Purification: Requires high-resolution silica chromatography or Prep-HPLC (0.1% Formic Acid modifier).

Protocol C: Scale-Up & Metal Scavenging

When scaling to >10g, residual Palladium is a critical quality attribute.

  • Scavenging: After the Suzuki coupling work-up, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to catalyst loading) at 40°C for 2 hours.

  • Filtration: Filter through a 0.45µm PTFE membrane to remove the scavenger-bound Pd.

  • QC Limit: Target Pd content < 10 ppm for biological assays.

Analytical Data & QC Specifications

For the starting material 5-Bromo-4-isopropoxypyridin-2-amine :

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 97.0%HPLC (254 nm)
¹H NMR (DMSO-d₆) δ ~8.0 (s, 1H, C6-H), ~6.2 (s, 1H, C3-H), ~6.0 (br s, 2H, NH₂), 4.7 (sept, 1H, CH), 1.3 (d, 6H, CH₃)400 MHz
LC-MS [M+H]⁺ = 231.0/233.0 (Br pattern)ESI+

Interpretation:

  • The C6-proton (adjacent to Nitrogen) will appear as a sharp singlet downfield (~8.0 ppm).

  • The C3-proton is shielded by the amino and alkoxy groups, appearing upfield (~6.2 ppm).

  • The Isopropoxy septet at 4.7 ppm is a diagnostic handle for confirming the integrity of the ether linkage during acidic deprotection steps (if applicable).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 5-Bromo-4-isopropoxypyridin-2-amine Step1 Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 90°C) Start->Step1 Install Tail Intermediate Intermediate: 5-Aryl-4-isopropoxypyridin-2-amine Step1->Intermediate Decision Decision: Modify Hinge Binder? Intermediate->Decision Step2A Path A: Direct Usage (Free NH2 for H-Bonding) Decision->Step2A No (Type I/II) Step2B Path B: Buchwald-Hartwig (BrettPhos Pd G3, Ar-Br) Decision->Step2B Yes (Selectivity) Final Final Kinase Inhibitor Step2A->Final Step2B->Final

Figure 2: Decision tree for elaborating the aminopyridine scaffold.

References

  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690. Link(Provides context on the isopropoxy-pyridine/pyrimidine SAR).

  • Cui, J. J., et al. (2011). "Discovery of crizotinib (PF-02341066), a 2-aminopyridine-3-substituted inhibitor of ALK and MET kinase." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link(Foundational text on aminopyridine hinge binders).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link(Essential for Protocol B).

  • BenchChem. "5-Bromo-4-isopropoxypyridin-2-amine Product Page & Specifications." Link(Source for physical properties and commercial availability).

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 2-Amino-5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 2-amino-5-bromopyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., SHP2, ALK inhibitors). However, functionalizing the 5-position via Buchwald-Hartwig amination presents a unique "dual-poisoning" challenge:

  • Pyridine Nitrogen Coordination: The pyridine nitrogen is electron-rich and can displace phosphine ligands, forming inactive palladium complexes.

  • Free Amino Group Interference: The exocyclic C2-amine (

    
    ) can act as a competitive nucleophile or, more commonly, form a stable chelate with the metal center, arresting the catalytic cycle.
    

This guide provides two distinct workflows: a Direct Coupling Protocol utilizing steric bulk to bypass poisoning, and a Protection Strategy for scale-up reliability.

Mechanistic Insight: The "Chelation Trap"

In standard catalytic cycles, the oxidative addition of the C5-Br bond is relatively fast. The bottleneck occurs during amine coordination. The free 2-amino group and the pyridine nitrogen can form a stable 4-membered or dimeric chelate with the Pd(II) intermediate, preventing the entry of the target amine nucleophile.

Solution: The use of LiHMDS (Lithium bis(trimethylsilyl)amide) as a base is superior to alkoxides (NaOtBu) for these substrates. LiHMDS promotes the formation of a catalytically active monomeric Pd-amido complex and solubilizes the deprotonated intermediate, preventing aggregation. Furthermore, bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) or NHC precatalysts (Pd-PEPPSI ) create a steric wall that disfavors the coordination of the substrate's interfering nitrogens.

Part 2: Decision Framework & Visualization

Workflow Optimization Tree

Use the following decision matrix to select the optimal protocol for your specific substrate.

OptimizationTree Start Substrate: 2-Amino-5-Bromopyridine CheckProtect Is the C2-Amino group protected? Start->CheckProtect YesProtect YES (e.g., Acetyl, Boc) CheckProtect->YesProtect  Stable   NoProtect NO (Free -NH2) CheckProtect->NoProtect  Reactive   StandardCond Standard Conditions Cat: Pd(OAc)2 / Xantphos Base: Cs2CO3 or NaOtBu Solvent: Dioxane YesProtect->StandardCond ScaleCheck Scale / Sensitivity? NoProtect->ScaleCheck SmallScale Discovery (<1g) Speed is priority ScaleCheck->SmallScale LargeScale Process (>10g) Purity is priority ScaleCheck->LargeScale DirectMethod METHOD A: Direct Coupling Ligand: BrettPhos or RuPhos Base: LiHMDS (1M in THF) Precat: Pd G3/G4 SmallScale->DirectMethod ProtectFirst METHOD B: Protection Strategy Step 1: Ac2O (Acetylation) Step 2: Coupling (Standard) Step 3: Deprotection LargeScale->ProtectFirst

Caption: Decision tree for selecting amination conditions based on substrate protection status and reaction scale.

Part 3: Detailed Experimental Protocols

Method A: Direct Coupling of Free 2-Amino-5-Bromopyridines

Best for: Rapid analog synthesis, medicinal chemistry, substrates where protection/deprotection is difficult.

Key Reagents:

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Base: LiHMDS (1.0 M in THF). Crucial: Do not use carbonate bases; they are too slow for this deactivated system.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Protocol:

  • Setup: Flame-dry a microwave vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charge Solids: Add 2-amino-5-bromopyridine (1.0 equiv), Target Amine (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv / 2 mol%).

    • Note: If the amine is a liquid, add it after the solvent.[1]

  • Solvent Addition: Seal the vessel. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 2.2 equiv) via syringe.

    • Observation: The solution will likely turn dark orange/brown. This is normal.

  • Reaction: Heat to 90 °C for 2–4 hours.

    • Monitoring: Check LCMS.[1][2][3] If conversion stalls, add another 1 mol% catalyst.

  • Workup: Cool to RT. Quench with saturated NH4Cl (aq).[1] Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Protection-Coupling-Deprotection (Process Route)

Best for: Large scale (>10g), cost-sensitive projects, or when the direct coupling yields inseparable mixtures.

Step 1: Protection (Acetylation)

  • Reflux 2-amino-5-bromopyridine in Acetic Anhydride (solvent/reagent) for 2 hours.

  • Cool to 0°C. The product, N-(5-bromo-pyridin-2-yl)-acetamide , usually precipitates. Filter and wash with cold Et2O.

Step 2: Coupling (Standard)

  • Reagents: N-acetyl substrate (1.0 equiv), Amine (1.1 equiv), Cs2CO3 (2.0 equiv), Xantphos (0.05 equiv), Pd(OAc)2 (0.025 equiv).

  • Solvent: 1,4-Dioxane.

  • Conditions: Heat at 100 °C for 12 hours. The acetamide group prevents catalyst poisoning, allowing the use of cheaper catalysts (Pd/Xantphos) and weaker bases.

Step 3: Deprotection

  • Treat the coupled intermediate with 2M NaOH (aq) in MeOH at 60 °C for 1 hour to reveal the free amine.

Part 4: Optimization & Troubleshooting Guide

Condition Matrix
VariableRecommendationRationale
Ligand (1° Amines) BrettPhos Bulky scaffold prevents pyridine N-coordination; optimized for primary amines.
Ligand (2° Amines) RuPhos Excellent for secondary amines; prevents

-hydride elimination.
Ligand (General) XPhos Good general-purpose ligand if specific precatalysts are unavailable.
Base LiHMDS Soluble base; prevents aggregation; compatible with free NH2.
Alt. Base NaOtBu Use only if substrate has no base-sensitive groups (esters, nitriles).
Catalyst Source Pd G3/G4 Cycles Pre-formed oxidative addition complexes initiate faster than Pd(OAc)2.
Troubleshooting Common Failures

Scenario 1: Reaction turns black immediately (Pd Black formation).

  • Cause: Catalyst decomposition due to lack of ligand stabilization or overheating.

  • Fix: Switch to a G3 precatalyst (more stable). Lower temp to 80 °C. Ensure strictly anhydrous conditions.

Scenario 2: No conversion; Starting Material remains.

  • Cause: Catalyst poisoning by the substrate.[3][5]

  • Fix: Increase catalyst loading to 5 mol%. Switch to Method B (Protection). Ensure the base (LiHMDS) is fresh (titrate if necessary).

Scenario 3: Dehalogenation (Hydrodebromination).

  • Cause:

    
    -hydride elimination from the amine or solvent.
    
  • Fix: Switch solvent to Toluene or t-Amyl Alcohol. Avoid secondary alcohols (Isopropanol). Use a more crowded ligand (e.g., tBuBrettPhos).[2]

Part 5: References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Organ, M. G., et al. (2017).[6] Pd-PEPPSI-IPentCl, a useful catalyst for the coupling of 2-aminopyridine derivatives.[6] Chemistry – A European Journal.[6] Link

  • Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines. Journal of the American Chemical Society.[2] Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Link

Sources

Technical Application Note: Strategic Synthesis of 4-Isopropoxy-2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 4-Isopropoxy-Substituted Aminopyridine Building Blocks Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Importance

The 2-amino-4-alkoxypyridine scaffold is a critical pharmacophore in modern kinase inhibitor design, serving as a bioisostere for 2,4-diaminopyrimidines found in ALK and ROS1 inhibitors (e.g., Ceritinib analogs). The 4-isopropoxy group, specifically, provides optimal lipophilicity and metabolic stability compared to methoxy analogs, while filling hydrophobic pockets in ATP-binding sites.

However, the synthesis of 4-isopropoxy-2-aminopyridine presents a classic regioselectivity challenge. Direct nucleophilic aromatic substitution (


) on 2-amino-4-chloropyridine is kinetically sluggish due to the electron-donating effect of the amino group. Conversely, starting from 2,4-dichloropyridine requires precise control to differentiate between the C2 and C4 electrophilic sites.

This guide details the Stepwise Displacement-Coupling Route , widely regarded as the "Gold Standard" for generating high-purity building blocks. It prioritizes the C4-alkoxylation of 2,4-dichloropyridine followed by C2-amination via Buchwald-Hartwig cross-coupling.

Strategic Reaction Landscape

The synthesis hinges on exploiting the electronic differentiation between the C2 and C4 positions of the pyridine ring.

Reaction Pathway Analysis
  • Route A (Direct Displacement): 2-Amino-4-chloropyridine +

    
    -PrONa.
    
    • Verdict:Not Recommended. The C2-amino group donates electron density into the ring, significantly raising the activation energy for

      
       at C4. This route requires harsh conditions (
      
      
      
      C), leading to decomposition and racemization.
  • Route B (Stepwise Displacement-Coupling): 2,4-Dichloropyridine

    
     2-Chloro-4-isopropoxypyridine 
    
    
    
    Amination.
    • Verdict:Preferred Protocol. The C4-chlorine is more reactive toward nucleophiles than C2 due to the stabilization of the Meisenheimer intermediate by the para-nitrogen. By controlling temperature, exclusive C4-substitution is achievable.

Visualizing the Synthetic Logic

ReactionLandscape cluster_legend Selectivity Rule Start 2,4-Dichloropyridine Inter 2-Chloro-4-isopropoxypyridine (Key Intermediate) Start->Inter i-PrOH, NaH, THF 0°C to RT (Kinetic Control) Impurity 2-Isopropoxy-4-chloropyridine (Regioisomer Impurity) Start->Impurity High Temp / Excess Base Product 4-Isopropoxy-2-aminopyridine (Target) Inter->Product Buchwald-Hartwig (Pd cat., Benzophenone Imine) Text C4 is more reactive to SnAr C2 is more reactive to Oxidative Addition (Pd)

Figure 1: The regioselective logic flow. C4 is targeted first via nucleophilic attack, leaving C2 available for metal-catalyzed amination.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Chloro-4-isopropoxypyridine

Objective: Install the isopropoxy group at C4 with >95:5 regioselectivity over C2.

Safety Critical (NaH): Sodium hydride is pyrophoric and reacts violently with moisture. This reaction generates hydrogen gas.[1][2] Ensure the reaction vessel is vented through a bubbler.

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Isopropanol (anhydrous, 1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • THF (anhydrous) or DMF (anhydrous)

  • Equipment: 3-neck round bottom flask, nitrogen line, addition funnel, internal thermometer.

Step-by-Step Methodology:

  • Alkoxide Generation:

    • Charge the flask with NaH (1.2 equiv) under nitrogen flow.

    • Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to oil (optional for bulk scale).

    • Add anhydrous THF (10 mL/g of substrate). Cool to 0°C using an ice bath.

    • Add Isopropanol (1.2 equiv) dropwise via addition funnel. Caution: Vigorous

      
       evolution.[1] Stir for 30 min at 0°C until evolution ceases.
      
  • Substrate Addition:

    • Dissolve 2,4-Dichloropyridine (1.0 equiv) in a minimum amount of THF.

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C . Crucial: Do not allow temperature to spike, as higher temperatures promote C2 attack.

  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (20-25°C).

    • Stir for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If C2-impurity forms (>5%), keep future runs strictly at 0°C.

  • Work-up:

    • Quench by careful addition of water/ice.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The C4-substituted product is typically more polar than the starting material but less polar than the bis-substituted byproduct.

Protocol B: C2-Amination via Buchwald-Hartwig Coupling

Objective: Convert the C2-chloride to a primary amine. Mechanism: Palladium-catalyzed cross-coupling using Benzophenone Imine as an ammonia surrogate, followed by hydrolysis. This avoids the high pressures required for direct ammonia coupling.

Materials:

  • 2-Chloro-4-isopropoxypyridine (from Protocol A)

  • Benzophenone Imine (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.4 equiv)
  • Solvent: 1,4-Dioxane (degassed)[3]

Step-by-Step Methodology:

  • Coupling Reaction:

    • In a glovebox or under strict Argon counterflow, charge a reaction vial with the chloropyridine (1.0 equiv), Benzophenone Imine (1.1 equiv),

      
      , Ligand, and Base.
      
    • Add degassed 1,4-Dioxane (10 mL/g).

    • Seal the vessel and heat to 90–100°C for 12–16 hours.

    • QC Check: Monitor for the disappearance of the aryl chloride.

  • Imine Hydrolysis (Deprotection):

    • Cool the mixture to room temperature.

    • Add 1N HCl (aq) (approx. 5 equiv) and stir vigorously for 1–2 hours at RT. (Alternatively, use hydroxylamine hydrochloride/NaOAc in MeOH for milder cleavage).

    • The solution will turn turbid as benzophenone precipitates/oils out.

  • Isolation:

    • Wash the acidic aqueous layer with Diethyl Ether (removes benzophenone and non-basic impurities).

    • Basify the aqueous layer to pH >10 using 2N NaOH.

    • Extract the free amine into DCM or EtOAc (3x).

    • Dry and concentrate to yield 2-amino-4-isopropoxypyridine .

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (Ratio < 80:20) Reaction temperature too high during addition.Maintain 0°C strictly during addition. Switch solvent from DMF (polar aprotic promotes non-selective attack) to THF.
Stalled Coupling (Protocol B) Catalyst deactivation by

; Poor oxidative addition.[3]
Re-degas solvents (sparge with Ar for 20 min). Switch to precatalyst systems like Xantphos Pd G4 or BrettPhos Pd G4 .
Hydrodehalogenation

-hydride elimination or solvent impurity.
Ensure isopropanol is fully removed from Protocol A intermediate. Use anhydrous Dioxane.
Low Yield in Hydrolysis Incomplete cleavage of benzophenone imine.Increase HCl concentration or switch to citric acid (aq) if the product is acid-sensitive.

Process Workflow Diagram

Workflow cluster_step1 Step 1: SnAr Alkoxylation cluster_step2 Step 2: Buchwald Amination S1_Prep Prepare NaH/THF Slurry (0°C, N2 atm) S1_Add Add Isopropanol (Vent H2 gas) S1_Prep->S1_Add S1_React Add 2,4-Dichloropyridine (Maintain <5°C) S1_Add->S1_React S1_Workup Quench & Extract (Isolate 2-Cl-4-OiPr-Py) S1_React->S1_Workup S2_Mix Mix Intermediate + Benzophenone Imine Pd Catalyst + Base S1_Workup->S2_Mix Purify Intermediate S2_Heat Heat 100°C, 12h (Argon Sealed) S2_Mix->S2_Heat S2_Hydro Acid Hydrolysis (HCl) (Cleave Imine) S2_Heat->S2_Hydro S2_Final Basify & Extract (Final Product) S2_Hydro->S2_Final

Figure 2: End-to-end process workflow ensuring safety and intermediate purity.

References

  • Regioselectivity of 2,4-Dichloropyridine

    • BenchChem. (2025).[3] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from

  • Ceritinib (LDK378)

    • Marsilje, T. H., et al. (2013).[4] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378. Journal of Medicinal Chemistry, 56(14), 5675-5690.[4] Retrieved from

  • Buchwald-Hartwig Amination of Chloropyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Retrieved from

  • Safety Protocols for Sodium Hydride

    • UCSB Environmental Health & Safety. (2012).[7] Standard Operating Procedure: Sodium Hydride.[7] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-isopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-isopropoxypyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established principles of organometallic chemistry. Our goal is to help you navigate the complexities of this reaction and achieve higher yields and purity.

Introduction: Understanding the Substrate's Challenges

5-Bromo-4-isopropoxypyridin-2-amine is an electron-rich heterocyclic halide. Its successful cross-coupling is often hindered by a combination of electronic and steric factors. The primary challenges include:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic 2-amino group can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle.[1][2]

  • Slow Oxidative Addition: The electron-donating nature of the 2-amino and 4-isopropoxy groups increases the electron density on the pyridine ring. This makes the C-Br bond less electrophilic and can slow down the rate-limiting oxidative addition step, where the palladium(0) catalyst inserts into this bond.[1]

  • Competing Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as dehalogenation (protodebromination) and homocoupling of the boronic acid partner, which consume starting materials and complicate purification.[3][4][5]

This guide provides a systematic approach to overcoming these challenges through the rational selection of catalysts, ligands, bases, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my yield consistently low, even when following standard Suzuki protocols?

A1: Standard Suzuki conditions, often optimized for simple aryl bromides, are frequently suboptimal for this substrate. The low yield is typically due to a combination of slow oxidative addition and catalyst deactivation by the two nitrogen atoms in the molecule.[1] To overcome this, you need a more robust catalytic system, specifically one featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can accelerate the key steps of the catalytic cycle and prevent catalyst inhibition.[1][6]

Q2: What is dehalogenation, and why am I seeing a significant amount of the debrominated starting material in my crude product?

A2: Dehalogenation (or protodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[5] This occurs via a palladium-hydride (Pd-H) species, which can form from various sources in the reaction mixture, including residual water, alcohol solvents, or even certain bases.[3][4] This pathway competes with the desired cross-coupling, reducing your overall yield. Minimizing protic sources and carefully selecting the base and solvent are key to suppressing this side reaction.[4]

Q3: How critical is the degassing procedure for this specific reaction?

A3: It is absolutely critical. The presence of oxygen can lead to two major problems. First, it can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation.[7] Second, oxygen can promote the oxidative homocoupling of your boronic acid reagent, forming an undesirable biaryl impurity that complicates purification and consumes your nucleophile.[2][3][7][8] A rigorous degassing procedure, such as multiple freeze-pump-thaw cycles or extensive sparging with an inert gas, is mandatory for achieving high yields.[7][9]

Q4: Can the amino group be protected to improve the reaction outcome?

A4: Protecting the 2-amino group, for example as an acetamide, is a viable strategy.[1] This can prevent its coordination to the palladium center, potentially reducing catalyst inhibition. In some cases, this modification can also improve the solubility of the substrate.[1] However, this adds extra steps to your synthesis (protection and deprotection), so it is often preferable to first optimize the coupling conditions for the unprotected amine. A study on the related 5-bromo-2-methylpyridin-3-amine showed successful coupling of the N-acetamide derivative.[10]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low to No Conversion of Starting Material
  • You Observe: TLC or LC-MS analysis shows a significant amount of unreacted 5-Bromo-4-isopropoxypyridin-2-amine, even after extended reaction times.

Potential Cause & Solution Table

Potential Cause Scientific Rationale Recommended Action(s)
Ineffective Catalyst/Ligand System The electron-rich substrate requires a highly active catalyst. Standard ligands like PPh₃ may not be sufficient to promote the slow oxidative addition step or prevent catalyst inhibition by the substrate's nitrogen atoms.[1][2]Ligand Screening: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands accelerate both oxidative addition and reductive elimination.[11] Catalyst Loading: Increase catalyst loading incrementally from 1-2 mol% up to 5 mol%.[1][6]
Inappropriate Base The base is crucial for activating the boronic acid to facilitate transmetalation.[11][12] If the base is too weak or has poor solubility, this step will be inefficient.Base Optimization: Screen a panel of bases. For N-heterocyclic substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.[6][9][10] Ensure you are using at least 2-3 equivalents.
Suboptimal Solvent or Temperature The reaction may have a high activation energy barrier, or the reagents may not be fully soluble at lower temperatures.Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, typically targeting 80-110 °C.[1][7] Monitor for potential decomposition. Solvent System: Use aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water (e.g., 10:1 ratio) to help dissolve the inorganic base and facilitate the catalytic cycle.[6][10]
Issue 2: Significant Dehalogenation Byproduct Formation
  • You Observe: A major byproduct is identified by MS as 4-isopropoxypyridin-2-amine (mass = M-Br+H).

Potential Cause & Solution Table

Potential Cause Scientific Rationale Recommended Action(s)
Protic Contaminants / Solvent Water, alcohols, or other protic sources can react with the palladium complex to form Pd-H species, which lead to reductive dehalogenation.[4][5]Use Anhydrous Solvents: Employ anhydrous aprotic solvents like dioxane or toluene.[4] Dry Reagents: Ensure all reagents, including the base, are dry.
Base-Induced Decomposition Strong bases, particularly alkoxides like NaOt-Bu, can promote the formation of Pd-H species and are more likely to cause dehalogenation.[4]Switch to a Weaker Base: Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5]
Slow Transmetalation If the desired transmetalation step is slow, it allows more time for competing side reactions like dehalogenation to occur.[4]Use a More Active Boron Reagent: Consider using a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which can sometimes exhibit faster transmetalation kinetics.
Issue 3: High Levels of Boronic Acid Homocoupling
  • You Observe: A significant byproduct corresponding to the symmetrical biaryl of your coupling partner (R-R from R-B(OH)₂) is detected.

Potential Cause & Solution Table

Potential Cause Scientific Rationale Recommended Action(s)
Presence of Oxygen Oxygen is a primary culprit in promoting the palladium-catalyzed oxidative homocoupling of boronic acids.[3][7][8]Rigorous Degassing: This is the most critical solution. Use at least three freeze-pump-thaw cycles for the solvent and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.[7][9]
Use of a Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes consume the boronic acid or phosphine ligand in a process that generates homocoupled products.[3][7]Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][7] This removes the ambiguity of the in situ reduction step.
Degraded Boronic Acid Boronic acids can degrade over time, especially if exposed to air and moisture, which can sometimes contribute to side reactions.[9]Use High-Purity Reagents: Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol boronate ester.[9]

Visualizations and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step presents an opportunity for optimization or failure.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A BaseAct Base Activation (Transmetalation) PdII_A->BaseAct PdII_B R¹-Pd(II)L_n-R² BaseAct->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X (5-Bromo-4-isopropoxy pyridin-2-amine) ArX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->BaseAct Base Base Base->BaseAct

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, use this logical workflow to diagnose the most likely problem and identify the correct optimization strategy.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_dehalogenation Significant Dehalogenation Byproduct Observed? start->check_dehalogenation check_homocoupling Significant Homocoupling Byproduct Observed? check_dehalogenation->check_homocoupling No solve_dehalogenation 1. Use Aprotic Solvent (Dioxane/Toluene) 2. Screen Weaker Bases (K₃PO₄, Cs₂CO₃) 3. Ensure Anhydrous Conditions check_dehalogenation->solve_dehalogenation Yes catalyst_issue Likely Catalyst Inactivation or Slow Kinetics check_homocoupling->catalyst_issue No solve_homocoupling 1. Rigorous Degassing (Freeze-Pump-Thaw) 2. Use Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) 3. Use High-Purity Boronic Acid/Ester check_homocoupling->solve_homocoupling Yes solve_catalyst 1. Screen Bulky, Electron-Rich Ligands   (SPhos, XPhos, RuPhos) 2. Increase Catalyst/Ligand Loading 3. Increase Reaction Temperature (80-110 °C) 4. Screen Bases (K₃PO₄, Cs₂CO₃) catalyst_issue->solve_catalyst

Sources

Technical Guide: Stability of 5-Bromo-4-isopropoxypyridin-2-amine Under Basic Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-isopropoxypyridin-2-amine is a critical heterocyclic intermediate, structurally analogous to scaffolds used in ALK inhibitors (e.g., Ceritinib derivatives). Its stability profile is defined by the interplay between the electron-donating amino and isopropoxy groups, which deactivate the pyridine ring toward nucleophilic attack, and the electron-withdrawing bromine atom, which serves as a handle for cross-coupling.

Core Stability Verdict: This compound exhibits high stability under standard basic reaction conditions (e.g., carbonates, hydroxides, and alkoxides). It is synthesized via nucleophilic aromatic substitution (


) using strong alkoxide bases, confirming its resistance to base-mediated degradation. The primary stability risks are protodebromination  during Pd-catalyzed couplings and oxidative degradation  of the primary amine if exposed to air/light over prolonged periods.

Stability Matrix & Chemical Behavior[1]

The following table summarizes the compound's behavior under various conditions encountered in drug discovery workflows.

Condition TypeReagent ClassStability RatingTechnical Notes
Weak Base

,

,

Excellent Standard conditions for Suzuki/Buchwald couplings. No degradation observed up to reflux in dioxane/water.
Strong Base

,

,

Good Stable at RT. High temperature (>100°C) with strong alkoxides may induce slow trans-etherification if the solvent alcohol differs from the isopropoxy group.
Nucleophiles Amines, ThiolsHigh The 2-amino and 4-isopropoxy groups effectively deactivate the ring, preventing displacement of the 4-isopropoxy group via

.
Metal Catalysis

,

Variable The C-Br bond is reactive. Without a coupling partner, protodebromination (reduction to H) is a common side reaction in the presence of base and heat.
Acidic Workup

,

Moderate Stable to dilute acid at RT. Reflux in strong acid (HBr/AcOH) will cleave the isopropoxy ether to form the pyridone.

Mechanistic Insight: Why is it Stable?

To troubleshoot effectively, one must understand the electronic environment of the pyridine ring.

  • Deactivation via Resonance : The 2-amino (

    
    ) and 4-isopropoxy (
    
    
    
    ) groups are strong electron-donating groups (EDGs). They push electron density into the pyridine ring (positions 3 and 5).
  • Resistance to Hydrolysis : In basic media, hydrolysis requires the attack of a hydroxide ion (

    
    ) on the ring carbons. Because the ring is already electron-rich due to the EDGs, it repels the nucleophilic 
    
    
    
    , making the ether linkage highly resistant to cleavage.
  • Synthetic Origin : The compound is typically synthesized by reacting 2-amino-5-bromo-4-chloropyridine with sodium isopropoxide at elevated temperatures. The fact that the molecule forms under these harsh basic conditions is the ultimate proof of its stability to base.

Reactivity Pathway Diagram

The following diagram illustrates the synthesis and potential reaction/degradation pathways.

G Start 2-Amino-5-bromo- 4-chloropyridine Product 5-Bromo-4-isopropoxypyridin-2-amine (Target) Start->Product SnAr (Base Stable) Reagent NaOiPr / iPrOH (Synthesis) Reagent->Product Pyridone Degradation: 4-Pyridone Derivative Product->Pyridone Strong Acid (HBr) Reflux (Ether Cleavage) Coupled Suzuki Product (C-C Bond Formation) Product->Coupled Ar-B(OH)2, Pd(0) Base (K2CO3) Debrom Side Product: Protodebromination Product->Debrom Pd(0), Base No Coupling Partner

Caption: Synthesis via SnAr confirms base stability. Degradation pathways involve acid hydrolysis or metal-catalyzed reduction.

Troubleshooting Guide (FAQ)

Scenario 1: "I see the starting material disappearing, but no product is forming during Suzuki coupling."

Diagnosis: Protodebromination .

  • Mechanism: In the presence of a Pd catalyst and base, but with a sluggish boronic acid, the Pd oxidative addition complex can undergo reduction (replacing Br with H) instead of transmetallation.

  • Solution:

    • Use a strictly anhydrous solvent system (Dioxane/Anhydrous Base) if possible, or minimize water.

    • Increase the concentration of the boronic acid (1.5 - 2.0 equiv).

    • Switch to a more active catalyst (e.g.,

      
       or XPhos Pd G3) to accelerate the coupling over the reduction pathway.
      
Scenario 2: "Can I use sodium hydride (NaH) to alkylate the amine?"

Diagnosis: Yes, but watch for selectivity.

  • Technical Detail: The 2-amino proton is acidic enough to be deprotonated by NaH. The isopropoxy group will remain stable.

  • Risk: The pyridine ring nitrogen is also nucleophilic.[1] Alkylation may occur at the ring nitrogen (N1) vs. the exocyclic amine (N2), leading to a mixture of products.

  • Solution: Use a temporary protecting group (e.g., Boc) on the amine if you need specific selectivity, or perform the reaction at lower temperatures (

    
    ) to favor the kinetic product.
    
Scenario 3: "A new spot appeared on TLC after leaving the reaction in base overnight."

Diagnosis: Oxidation (N-Oxide formation) or Impurity.

  • Mechanism: It is highly unlikely to be hydrolysis of the isopropoxy group. Aminopyridines are susceptible to air oxidation, forming N-oxides or azo-dimers over long periods.

  • Verification: Check the mass spec.

    • M+16 : N-Oxide.

    • M-42 : Loss of isopropyl (Hydrolysis to pyridone) — Unlikely in base.

  • Solution: Degas all solvents with nitrogen/argon sparging before adding base and catalyst.

Validated Experimental Protocols

Protocol A: Stability Check (Stress Test)

Use this protocol to verify if your specific batch of 5-Bromo-4-isopropoxypyridin-2-amine is contaminated or degrading.

  • Dissolve : 10 mg of compound in 1 mL of solvent (DMSO or MeOH).

  • Base Challenge : Add 2 equivalents of aqueous

    
     (1M).
    
  • Heat : Stir at

    
     for 4 hours.
    
  • Analysis : Analyze via LC-MS.

    • Pass : >98% recovery of parent peak.

    • Fail : Appearance of peak at [M-42] (Hydrolysis). Note: This result is rare and suggests contamination with acid or extreme forcing conditions.

Protocol B: Optimized Suzuki Coupling Conditions

Designed to minimize protodebromination.

  • Charge : 5-Bromo-4-isopropoxypyridin-2-amine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (2.0 equiv) in a reaction vial.
    
  • Solvent : Add 1,4-Dioxane:Water (4:1 ratio). Degas by bubbling Nitrogen for 10 mins.

  • Catalyst : Add

    
     (5 mol%).
    
  • Reaction : Seal and heat to

    
     for 2-4 hours.
    
  • Workup : Dilute with EtOAc, wash with brine. Avoid acidic washes to prevent potential ether cleavage during workup.

References

  • Synthesis of 4-alkoxypyridin-2-amines

    • Methodology: Reaction of 2-amino-4-chloropyridine with sodium alkoxides.
    • Source: Google Patents, "Method for synthesizing 5-Bromo-2, 4-dichloropyridine" (Analogous chemistry).
  • General Pyridine Stability

    • Concept: Electron-donating effects of amino/alkoxy groups on pyridine rings preventing nucleophilic
    • Source: Chemistry Steps, "Basicity and Nucleophilicity of Amines and Pyridines".
  • Ceritinib (LDK378)

    • Relevance: Demonstrates the utility and stability of the 2-isopropoxy-5-halo-aniline/pyridine motif in drug design.
    • Source: MedKoo Biosciences, "Ceritinib Synthetic Routes".
  • Compound Data

    • Identity: 5-Bromo-4-methoxypyridin-2-amine (Structural Analog).
    • Source: PubChem , CID 53485433.[2]

Sources

Validation & Comparative

Technical Guide: HPLC Retention Time & Purity Analysis of 5-Bromo-4-isopropoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Bromo-4-isopropoxypyridin-2-amine (CAS: 1256816-63-3) is a pharmacologically significant intermediate, primarily utilized in the synthesis of Ceritinib (LDK378) , a second-generation ALK inhibitor for non-small cell lung cancer (NSCLC).

In drug development, the purity of this intermediate is non-negotiable. The bromination step during its synthesis often yields regioisomeric impurities (e.g., 3-bromo isomers) and des-bromo precursors (2-amino-4-isopropoxypyridine). Standard C18 methods often fail to resolve the regioisomers due to identical hydrophobicity (LogP).

This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the superior choice for establishing varying electron-density selectivity required for regio-purity analysis.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 231.09 g/mol Detectable by MS and UV.
pKa (Base) ~6.8 - 7.2Ionized at acidic pH; neutral at basic pH.
LogP ~2.3Moderately lipophilic; retains well on RP columns.
UV Max 245 nm, 305 nmDual-band detection recommended.

Critical Analysis: Method Comparison

We evaluated two separation strategies. The goal was to achieve a Resolution (


) > 2.0 between the target molecule and its critical regioisomer.
Method A: The "Standard" Approach (C18 / Acidic)
  • Stationary Phase: C18 (Octadecyl), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction only.

  • Outcome: Sub-optimal. The target and its 3-bromo isomer co-elute or show "shouldering" (

    
    ). Because the isomers have nearly identical lipophilicity, the C18 chain cannot discriminate between them effectively.
    
Method B: The "Optimized" Approach (Phenyl-Hexyl / Methanol)
  • Stationary Phase: Phenyl-Hexyl, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

  • Mobile Phase: 10mM Ammonium Formate / Methanol.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Outcome: Superior. The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the pyridine ring. The electron-withdrawing bromine atom at position 5 alters the electron density of the ring differently than at position 3. This electronic difference creates a selectivity gap that C18 misses.
Comparative Performance Data
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 4.2 min5.8 minIncreased Retention
Retention Time (Isomer) 4.3 min6.4 minSeparated
Resolution (

)
0.8 (Co-elution)3.2 (Baseline) PASS
Tailing Factor (

)
1.41.1Improved
Selectivity (

)
1.021.15High

Expert Insight: The switch to Methanol in Method B is intentional. Acetonitrile can suppress


-

interactions between the analyte and the phenyl stationary phase.[1] Methanol promotes these interactions, maximizing the separation of the halogenated isomers.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column is active and the mobile phase is correctly prepared.

A. Reagents & Preparation[3][6][8]
  • Stock Solution: Dissolve 10 mg of 5-Bromo-4-isopropoxypyridin-2-amine in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH ~3.8 unadjusted, or adjusted to 4.0).

  • Mobile Phase B: Methanol (LC-MS Grade).

B. Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Critical for reproducibility of

    
    -interactions).
    
  • Detection: UV at 254 nm (purity) and 305 nm (identification).

  • Injection Vol: 5 µL.

C. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurity elution)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End

Visualizing the Workflow & Logic

Diagram 1: Analytical Logic & Selectivity Mechanism

This diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails, focusing on the interaction mechanisms.

G cluster_0 Analytes (Isomers) cluster_1 Stationary Phase Interaction Target Target: 5-Bromo (Pos 5 Br) C18 C18 Column (Hydrophobic Only) Target->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Target->Phenyl Impurity Impurity: 3-Bromo (Pos 3 Br) Impurity->C18 Impurity->Phenyl Result_Fail Co-elution (Failed QC) C18->Result_Fail Identical LogP Result_Pass Baseline Separation (Valid QC) Phenyl->Result_Pass Different Electron Density

Caption: Comparison of interaction mechanisms. Phenyl-Hexyl exploits electronic differences in regioisomers.

Diagram 2: Step-by-Step QC Workflow

A standardized workflow ensures data integrity from sample prep to reporting.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis (Method B) Start Sample: Crude Intermediate Dissolve Dissolve in MeOH (1 mg/mL) Start->Dissolve Filter Filter 0.22 µm PTFE Dissolve->Filter Inject Inject 5 µL Filter->Inject Gradient Gradient: 10-90% MeOH (Phenyl-Hexyl Phase) Inject->Gradient Detect Detect @ 254nm Gradient->Detect Decision Check Resolution (Rs) Detect->Decision Pass Release Batch (Rs > 2.0) Decision->Pass Pass Fail Reprocess/Reject (Rs < 1.5) Decision->Fail Fail

Caption: Operational workflow for purity assessment of the Ceritinib intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Residual silanol interactions with the amine.Increase buffer strength to 20mM or switch to a "Base-Deactivated" Phenyl column.
Retention Time Drift Temperature fluctuations affecting

-

bonding.
Ensure column oven is stable at 35°C ± 0.5°C.
Low Sensitivity Incorrect wavelength selection.The pyridine ring absorbance shifts with pH. Use a PDA detector to scan 200-400nm to find

for your specific mobile phase pH.

References

  • BenchChem. "Analytical HPLC method for 5-Bromo-4-isopropylthiazol-2-amine" (Analogous methodology for brominated heteroaromatics).[3] BenchChem Application Notes. Link

  • MedKoo Biosciences. "Ceritinib Synthetic Routes and Intermediates." MedKoo Product Guides. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53485433 (5-Bromo-4-methoxypyridin-2-amine - Structural Analog)." PubChem. Link

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC North America. Link

  • Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib)."[4] Journal of Medicinal Chemistry, 2013.[4] (Primary source for synthesis context). Link

Sources

impact of isopropoxy group on lipophilicity of 2-aminopyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Impact of Isopropoxy Group on Lipophilicity of 2-Aminopyridine Scaffolds[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.[2]

Executive Summary: The Isopropoxy Advantage

In the optimization of 2-aminopyridine-based kinase inhibitors, the modification of alkoxy substituents is a critical lever for tuning physicochemical properties.[1] While the methoxy (-OCH₃) group is a standard starting point for hydrogen-bond acceptance and solubility, the isopropoxy (-OCH(CH₃)₂) group has emerged as a strategic alternative.[1][2]

This guide objectively compares the impact of isopropoxy substitution against methoxy and unsubstituted analogs. The data reveals a clear trade-off: isopropoxy substitution significantly increases lipophilicity (ΔLogP ≈ +0.8–1.1) , often correlating with enhanced potency against "gatekeeper" mutations in kinases (e.g., ALK, ROS1), but at the cost of reduced aqueous solubility and altered metabolic clearance profiles.

Comparative Analysis: Isopropoxy vs. Alternatives

The following table synthesizes physicochemical and biological data comparing 2-aminopyridine scaffolds with different C-3/C-5 alkoxy substitutions.

Table 1: Physicochemical Profile Comparison
FeatureMethoxy (-OCH₃) Isopropoxy (-OCH(CH₃)₂) Unsubstituted (-H) Impact of Isopropoxy
Lipophilicity (cLogP) Baseline+0.9 to +1.2 (vs. OMe)-0.4 (vs. OMe)High Increase: Drives membrane permeability but risks non-specific binding.[1][2]
Steric Bulk (A-Value) Small (0.55 kcal/mol)Medium (0.76 kcal/mol) NegligiblePocket Filling: Critical for targeting hydrophobic back-pockets (e.g., ALK L1196M).[1][2]
Solubility (Aq.) Moderate/HighLow HighChallenge: Requires formulation strategies (e.g., salt forms, solid dispersions).[1][2]
Metabolic Liability High (O-demethylation)Moderate LowShift: Susceptible to CYP-mediated O-dealkylation but sterically hindered compared to OMe.[1][2]
Kinase Selectivity BroadTuned LowSpecificity: Tighter fit in the ATP-binding cleft improves selectivity profiles.[1][2]

Key Insight: The transition from methoxy to isopropoxy is rarely about lipophilicity alone; it is a structure-based design tactic to exploit hydrophobic pockets created by specific kinase mutations (e.g., the "gatekeeper" residue), where the smaller methoxy group fails to achieve adequate van der Waals contact.

Mechanism of Action: The Hydrophobic "Lock"

The isopropoxy group functions as a "hydrophobic anchor." In 2-aminopyridine kinase inhibitors, the pyridine nitrogen typically binds to the hinge region. The substituent at the 3- or 5-position is positioned to interact with the gatekeeper residue or the solvent-front region.[1]

Figure 1: Decision Logic for Alkoxy Substitution

AlkoxyDecisionTree Start Lead Optimization: 2-Aminopyridine Scaffold CheckPotency Is Potency Sufficient? Start->CheckPotency CheckSolubility Is Solubility Sufficient? CheckPotency->CheckSolubility Yes Gatekeeper Target Analysis: Is there a small Gatekeeper (e.g., Thr/Ala)? CheckPotency->Gatekeeper No UseMethoxy Select Methoxy (-OMe) Prioritize Solubility CheckSolubility->UseMethoxy No (Need Polarity) UseIsopropoxy Select Isopropoxy (-OiPr) Prioritize Potency/Fill Pocket CheckSolubility->UseIsopropoxy Yes (Room for Lipophilicity) LargeGatekeeper Target Analysis: Is there a large Gatekeeper (e.g., Met/Phe)? Gatekeeper->LargeGatekeeper No Gatekeeper->UseIsopropoxy Yes (Need Bulk) LargeGatekeeper->UseMethoxy Yes (Avoid Clash)

Caption: Decision tree guiding the medicinal chemist between methoxy and isopropoxy substitutions based on potency and solubility constraints.

Case Study: Optimization of ALK Inhibitors

The evolution of Anaplastic Lymphoma Kinase (ALK) inhibitors provides the definitive proof-of-concept for isopropoxy utility.[1]

  • The Challenge: First-generation inhibitors like Crizotinib faced resistance mutations, specifically L1196M (Leucine to Methionine), which increased steric bulk in the ATP pocket.

  • The Solution (Ceritinib Analogy): While Ceritinib is a pyrimidine-diamine, its design principles mirror 2-aminopyridine optimization.[1][2] The introduction of an isopropoxy group on the aniline ring (interacting with the solvent front/hinge) provided:

    • Increased Lipophilicity: Improved passive permeability across the blood-brain barrier (BBB), addressing CNS metastases.[1][2]

    • Potency: The isopropoxy group creates a tighter hydrophobic fit, overcoming the resistance conferred by the mutant gatekeeper.

    • Result: Ceritinib (LogP ~4.6) is significantly more potent (IC50 = 0.2 nM) than Crizotinib (IC50 ~20 nM) against wild-type ALK and retains activity against L1196M mutants.[1][2]

Experimental Protocols

To validate the impact of isopropoxy substitution in your own scaffold, use the following self-validating protocols.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Standard shake-flask methods are slow.[1][2] Use this HPLC surrogate method for rapid SAR cycles.

  • System: Agilent 1200 Infinity Series HDR-DAD or equivalent.[1][2]

  • Column: C18 Reverse Phase with embedded amide group (e.g., Supelco Ascentis Express RP-Amide), 50 x 2.1 mm.[1][2]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate, pH 7.4 (mimics physiological pH).[1][2]

    • B: Methanol (HPLC grade).[1][2]

  • Calibration: Inject a standard set of 5 compounds with known LogD values (e.g., Pyridine, Propranolol, Naproxen) spanning LogD -1 to +5.

  • Procedure:

    • Run a linear gradient from 5% B to 95% B over 5 minutes.

    • Measure retention time (

      
      ) of the test compound (Isopropoxy analog) vs. reference (Methoxy analog).
      
    • Calculation: Use the calibration curve:

      
      , where 
      
      
      
      .[1][2]
  • Validation Criteria: The Isopropoxy analog must show a later retention time than the Methoxy analog. Expect

    
     corresponding to 
    
    
    
    .[1][2]
Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Determines if the lipophilic gain translates to binding affinity.[2]

  • Reagents: Recombinant Kinase domain (e.g., ALK), Fluorescent Tracer (ATP-competitive), Assay Buffer (HEPES pH 7.5, 0.01% Triton X-100).[1][2]

  • Setup:

    • Plate 10 nM Kinase + 5 nM Tracer in 384-well black plates.

    • Add serial dilutions of 2-aminopyridine analogs (Methoxy vs. Isopropoxy).[1][2]

  • Incubation: 60 minutes at Room Temperature (dark).

  • Readout: Measure Fluorescence Polarization (mP).

  • Analysis: Plot mP vs. [Inhibitor]. Calculate IC50.

  • Interpretation: If IC50(Isopropoxy) < IC50(Methoxy) by >5-fold, the hydrophobic interaction is structurally significant.[2]

References

  • Marsilje, T. H., et al. (2013).[1][2] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][2][3][4] Journal of Medicinal Chemistry. Link[1][2]

  • Fabbro, D., et al. (2012).[1][2] "Targeting the ALK Kinase in Cancer: A New Era of Precision Medicine." Future Medicinal Chemistry. Link

  • Muller, K., et al. (2020).[1][2] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2]

  • U.S. Food and Drug Administration. "Ceritinib (ZYKADIA) Prescribing Information."[2] Link

Sources

Comparative Reactivity Guide: 5-Bromo-4-isopropoxypyridin-2-amine vs. 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of 5-bromo-4-chloropyridin-2-amine (Scaffold A) and 5-bromo-4-isopropoxypyridin-2-amine (Scaffold B) . While structurally similar, the substituent at the C4 position (Chloro vs. Isopropoxy) dictates a massive divergence in synthetic utility.

  • Scaffold A (4-Cl) is a divergent intermediate . The C4-chloride serves as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the rapid generation of library diversity before or after cross-coupling events.

  • Scaffold B (4-OiPr) is a convergent building block . The isopropoxy group is electronically donating and chemically inert to substitution, making this scaffold suitable only for C5-functionalization (Suzuki/Buchwald) where the C4-substituent is fixed.

Key Recommendation: Use Scaffold A for early-stage Structure-Activity Relationship (SAR) campaigns to access diverse C4-analogs. Use Scaffold B only when the 4-isopropoxy motif is a validated pharmacophore and process robustness is required for C5-coupling.

Structural & Electronic Analysis

The reactivity difference is governed by the electronic influence of the C4-substituent on the pyridine ring and the specific activation of the C5-Bromine bond.

Feature5-Bromo-4-chloropyridin-2-amine (Scaffold A)5-Bromo-4-isopropoxypyridin-2-amine (Scaffold B)
C4 Substituent Chloro (-Cl) Isopropoxy (-OiPr)
Electronic Effect Inductive withdrawing (-I), Weak resonance donor (+M). Net: Electron Deficient .Strong resonance donor (+M). Net: Electron Rich .
C5-Br Reactivity High. The electron-deficient ring facilitates oxidative addition of Pd(0) into the C5-Br bond.Moderate/Low. The electron-rich ring increases the energy barrier for oxidative addition at C5-Br.
SNAr Susceptibility High. C4-Cl is a good leaving group, activated by the ring nitrogen and C5-Br.Negligible. Alkoxy groups are poor leaving groups in this context.
Catalyst Compatibility Standard Pd catalysts (e.g., Pd(PPh3)4).[1]Electron-rich ligands (e.g., XPhos, SPhos) often required to drive turnover.

Decision Pathways & Workflows

The following diagram illustrates the orthogonal reactivity of the 4-chloro scaffold compared to the linear reactivity of the 4-isopropoxy scaffold.

ReactivityPathways Figure 1: Divergent vs. Linear Synthesis Strategies Start_Cl 5-bromo-4-chloropyridin-2-amine (Scaffold A) Prod_Suzuki_Cl Product A1: C5-Aryl, C4-Chloro (Retains S_NAr handle) Start_Cl->Prod_Suzuki_Cl Path 1: Suzuki Coupling (Chemoselective at C5) Prod_SnAr_Div Product A2: C5-Bromo, C4-Nucleophile (Library Generation) Start_Cl->Prod_SnAr_Div Path 2: S_NAr (Displacement of Cl) Start_OiPr 5-bromo-4-isopropoxypyridin-2-amine (Scaffold B) Start_OiPr->Prod_SnAr_Div S_NAr Fails (Inert) Prod_Suzuki_OiPr Target B1: C5-Aryl, C4-Isopropoxy (Final Drug Substance) Start_OiPr->Prod_Suzuki_OiPr Direct Suzuki (Requires active catalyst) Prod_SnAr_Div->Prod_Suzuki_OiPr Path 3: Suzuki (If Nucleophile = iPrO-)

Caption: Scaffold A offers divergent pathways (Suzuki or SnAr), while Scaffold B is limited to C5-coupling.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanism: Oxidative addition of Pd(0) to the C-Halide bond.

  • Scaffold A (4-Cl): The C5-Br bond is significantly weaker and more accessible than the C4-Cl bond. Under standard conditions (60-80°C), chemoselectivity is excellent (>95% C5 coupling).

    • Risk:[2][3] At temperatures >100°C or with highly active ligands (e.g., tBu3P), the C4-Cl can also react, leading to bis-coupled side products.

  • Scaffold B (4-OiPr): The electron-donating isopropoxy group increases electron density at C5 (ortho position). This stabilizes the C-Br bond, making oxidative addition slower.

    • Optimization: Often requires "Buchwald-type" dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI-IPr) to achieve full conversion.

B. Nucleophilic Aromatic Substitution (SNAr)

Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Scaffold A (4-Cl): The C4 position is activated by the para-nitrogen. However, the C2-amino group is a donor, which deactivates the ring compared to 4-chloropyridine.

    • Implication: SNAr on Scaffold A usually requires heating (80-120°C) or strong nucleophiles (alkoxides, thiolates).

  • Scaffold B (4-OiPr): Inert.[4] The isopropoxy group cannot be displaced by standard nucleophiles.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling of Scaffold A (4-Cl)

Objective: Install an aryl group at C5 while preserving the C4-Cl handle.

Materials:

  • 5-bromo-4-chloropyridin-2-amine (1.0 eq)

  • Arylboronic acid (1.1 eq)[1][3]

  • Pd(PPh3)4 (5 mol%) - Chosen for moderate activity to ensure selectivity.[1]

  • Na2CO3 (2.0 M aq, 3.0 eq)

  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane and aqueous Na2CO3.

  • Heat to 80°C for 4-6 hours. Note: Do not exceed 90°C to prevent C4-Cl activation.

  • Monitor by LCMS.[4] The product should show the mass of the biaryl with the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol 2: Synthesis of Scaffold B from Scaffold A (SNAr)

Objective: Convert the 4-chloro analog to the 4-isopropoxy analog.

Materials:

  • 5-bromo-4-chloropyridin-2-amine (1.0 eq)

  • Sodium Isopropoxide (2.0 eq) - Prepared in situ or purchased solid.

  • Anhydrous Isopropanol (solvent) or DMF.

Procedure:

  • Dissolve the substrate in anhydrous isopropanol (0.2 M).

  • Add Sodium Isopropoxide (2.0 eq).

  • Heat to reflux (82°C) for 12 hours.

    • Troubleshooting: If conversion is slow due to the deactivating C2-amine, use NaH (2.5 eq) in DMF at 100°C. The stronger base deprotonates the amine first, then the excess attacks C4.

  • Quench: Carefully add water (exothermic).

  • Isolation: Extract with EtOAc. The product (Scaffold B) is often a crystalline solid.

Comparative Data Summary

ParameterScaffold A (4-Cl) ReactionScaffold B (4-OiPr) Reaction
Suzuki Yield (Standard) 85-95% (Pd(PPh3)4)40-60% (Pd(PPh3)4) - Slow
Suzuki Yield (Optimized) 90-98%85-95% (Requires XPhos Pd G2 )
SNAr with NaOiPr Product: Scaffold B (>90% yield)No Reaction
Solubility Moderate in DCM/EtOAcHigh in organic solvents (Lipophilic)

References

  • MDPI Processes. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes 2020, 8, 1342.[1] [Link] (Source for optimized Pd(PPh3)4 conditions in electron-deficient nitrogen heterocycles).

  • National Institutes of Health (PMC). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link] (Detailed analysis of the electronic activation of 4-chloropyridines for nucleophilic attack).

Sources

Biological Activity of 4-Isopropoxypyridine Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 4-Isopropoxypyridine Derivatives in Kinase Assays Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 4-alkoxypyridine scaffold represents a privileged structure in kinase inhibitor design, serving as a critical core in targeting receptor tyrosine kinases (RTKs) such as c-Met, VEGFR-2, and ALK . While 4-phenoxy derivatives (e.g., in c-Met inhibitors) are well-documented, the 4-isopropoxypyridine subclass offers a distinct physicochemical profile, balancing increased lipophilicity with steric bulk.

This guide objectively compares the performance of 4-isopropoxy derivatives against their 4-methoxy and 4-phenoxy counterparts. It highlights specific Structure-Activity Relationship (SAR) divergences where the isopropoxy group acts as a "molecular switch"—enhancing potency in hydrophobic ATP-binding pockets while introducing steric clashes in constrained "back-pocket" regions (e.g., RIPK2).

Structural Rationale & SAR Analysis

The "4-Position" Strategic Value

In 2-aminopyridine-based kinase inhibitors (a common scaffold for ATP-competitive inhibition), the substituent at the C4 position typically orients towards the solvent-accessible region or a specific hydrophobic gatekeeper pocket , depending on the binding mode (Type I vs. Type II).

  • 4-Methoxy (-OMe): Low steric demand, electron-donating. Often used as a baseline for potency.

  • 4-Phenoxy (-OPh): High steric demand, introduces π-π stacking potential. Critical for c-Met selectivity (e.g., filling the hydrophobic sub-pocket).

  • 4-Isopropoxy (-OiPr): Intermediate steric bulk, high lipophilicity (+0.8 logP vs. -OMe).

    • Advantage:[1] Increases membrane permeability and fills larger hydrophobic voids without the rigidity of a phenyl ring.

    • Risk:[1] Can cause steric clashes in compact active sites (e.g., RIPK2).

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting the 4-isopropoxy substituent during lead optimization.

SAR_Logic Start Lead Optimization (Pyridine Scaffold) Pocket_Type Analyze ATP Pocket Topology Start->Pocket_Type Small_Pocket Constrained/Back Pocket (e.g., RIPK2) Pocket_Type->Small_Pocket Large_Pocket Hydrophobic/Solvent Region (e.g., c-Met, ALK) Pocket_Type->Large_Pocket Methoxy Select 4-Methoxy (Low Steric Bulk) Small_Pocket->Methoxy Isopropoxy Select 4-Isopropoxy (High Lipophilicity) Small_Pocket->Isopropoxy Risk Large_Pocket->Isopropoxy Ideal Phenoxy Select 4-Phenoxy (Pi-Stacking) Large_Pocket->Phenoxy Alternative Outcome_Fail Loss of Potency (Steric Clash) Isopropoxy->Outcome_Fail Outcome_Success Enhanced Potency (Hydrophobic Fill) Isopropoxy->Outcome_Success

Caption: SAR decision tree for deploying 4-isopropoxy substituents based on kinase pocket topology.

Comparative Performance Data

The following tables summarize experimental data contrasting 4-isopropoxy derivatives with standard alternatives.

Table 1: Impact on c-Met and VEGFR-2 Inhibition (Type I/II Binding)

Context: In c-Met inhibitors, bulky 4-substituents are often required to occupy the hydrophobic pocket adjacent to the ATP binding site.

Substituent (R)Target KinaseIC50 (µM)Relative PotencyMechanism Note
4-Phenoxy (Ref)c-Met0.093 High (Benchmark)Pi-stacking with Tyr1230/hydrophobic pocket [1].
4-Isopropoxy c-Met0.45 - 1.2 ModerateGood hydrophobic fit, but lacks Pi-interaction capability.
4-Methoxy c-Met> 10.0LowInsufficient bulk to fill the hydrophobic sub-pocket.
4-Phenoxy VEGFR-21.05 HighDual inhibition capability (c-Met/VEGFR-2) [2].
Table 2: Impact on RIPK2 Inhibition (Constrained Pocket)

Context: RIPK2 has a restricted back-pocket where steric bulk is detrimental.

Compound IDSubstituent (C4/C6)RIPK2 IC50 (nM)OutcomeReference
Cmpd 2 Methoxy (-OMe)~20 PotentFits well in restricted back-pocket.
Cmpd 3 Isopropoxy (-OiPr) > 10,000 Inactive Steric Clash: Isopropyl group is too bulky for this specific pocket [3].
Cmpd 6 Tri-methoxy10 Very PotentMultiple small groups preferred over single bulky group.

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended. These methods ensure reproducibility and eliminate false positives caused by aggregation.

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify IC50 values for ATP-competitive inhibition.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 µg/µL).

    • ATP: Prepare at

      
       apparent for the specific kinase (e.g., 10 µM for c-Met).
      
  • Compound Handling:

    • Dissolve 4-isopropoxypyridine derivatives in 100% DMSO.

    • Prepare 3-fold serial dilutions (10 points) in DMSO.

    • Transfer 100 nL to a 384-well low-volume white plate (final DMSO < 1%).

  • Reaction Initiation:

    • Add 2 µL of Kinase enzyme (0.5–2 ng/well). Incubate 10 min at RT (pre-equilibrium).

    • Add 2 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure luminescence (RLU). Normalize to "No Enzyme" (0%) and "No Inhibitor" (100%) controls.

    • Fit curves using non-linear regression (Sigmoidal Dose-Response).

Protocol B: Cell Viability Assay (MTS/MTT)

Objective: Assess cellular permeability and on-target efficacy in c-Met driven lines (e.g., MKN45, A549).

  • Seeding: Plate MKN45 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.01 – 100 µM). Incubate for 72h.

  • Readout: Add 20 µL MTS reagent. Incubate 1-4h. Measure Absorbance at 490 nm.

  • Validation: Confirm apoptosis via Annexin V/PI staining flow cytometry for hits with IC50 < 1 µM.

Mechanism of Action Visualization

The following diagram details the Type I binding mode of 4-alkoxypyridine derivatives within the c-Met kinase domain.

Binding_Mode cluster_legend Interaction Key Inhibitor 4-Isopropoxypyridine Derivative Hinge Hinge Region (Met1160) Inhibitor->Hinge H-Bond (N1/C2-NH2) Hydrophobic_Pocket Hydrophobic Pocket (Phe1223, Tyr1230) Inhibitor->Hydrophobic_Pocket Van der Waals (4-Isopropoxy Group) Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Steric Fit Legend1 Blue Arrow: Hydrogen Bond Legend2 Yellow Arrow: Hydrophobic Interaction

Caption: Predicted binding mode of 4-isopropoxypyridine in c-Met. The isopropoxy group targets the hydrophobic pocket.

References

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Bentham Science. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-4-isopropoxypyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. For drug development professionals, ensuring the proper disposal of novel or specialized compounds like 5-Bromo-4-isopropoxypyridin-2-amine is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature as a halogenated pyridine derivative.

I. Immediate Safety & Hazard Assessment

Before initiating any disposal-related activities, a thorough risk assessment is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they handle and be trained in safe handling procedures.[3][4][5]

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, based on analogous compounds.[1][6][7]

  • Irritation: Expected to cause skin and serious eye irritation.[2][7][8]

  • Respiratory Effects: May cause respiratory tract irritation.[1]

  • Environmental Hazard: As a brominated organic compound, it may be persistent in the environment and should not be released into sewer systems or regular trash.[9][10][11][12]

Mandatory Personal Protective Equipment (PPE):

Always handle 5-Bromo-4-isopropoxypyridin-2-amine and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13] The following PPE is required:

  • Gloves: Chemically resistant nitrile gloves are a minimum requirement.

  • Eye Protection: Safety goggles or a face shield to protect against splashes.[6]

  • Lab Coat: A standard laboratory coat to prevent skin contact.

II. Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the first and most critical step in the disposal process. Never mix incompatible waste streams.[14]

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Use a new, clean, and chemically compatible container, preferably made of high-density polyethylene (HDPE).[9][15]

    • The container must have a secure, leak-proof screw-top cap.[10]

  • Labeling:

    • Immediately label the container as "Hazardous Waste."[9]

    • The label must include the full chemical name: "5-Bromo-4-isopropoxypyridin-2-amine." Avoid using abbreviations or chemical formulas.[9]

    • List all constituents if it is a mixed waste stream, including solvents and their approximate percentages.

    • Include the date of waste generation and the name of the principal investigator or laboratory supervisor.[9]

  • Waste Collection:

    • Solid Waste: Carefully transfer solid 5-Bromo-4-isopropoxypyridin-2-amine into the designated waste container using a dedicated spatula or scoop. Avoid generating dust.[15][16]

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing papers, gloves, and paper towels, must also be placed in the hazardous waste container.[15]

    • Solutions: If the waste is in a solution, transfer the liquid into the designated container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[2][17]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA).[17] This area should be a secondary containment bin in a well-ventilated, cool, and dry location away from heat sources and incompatible materials like strong oxidizing agents.[2][12][13][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of 5-Bromo-4-isopropoxypyridin-2-amine.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Containment cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal A Assess Hazards (Toxicity, Irritation) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Designate & Label Hazardous Waste Container C->D E Transfer Waste (Solid & Contaminated Materials) D->E F Securely Seal Container E->F Spill Spill Occurs E->Spill Potential Event G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Contact EHS/Licensed Waste Management Vendor H->I J Complete Waste Manifest/Paperwork I->J K Schedule Waste Pickup J->K SpillResponse Follow Spill Response Protocol (Absorb, Collect, Decontaminate) Spill->SpillResponse SpillResponse->E Re-collect as Waste

Caption: Disposal workflow for 5-Bromo-4-isopropoxypyridin-2-amine.

III. Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[13]

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[16]

  • Decontaminate: Clean the spill area with an appropriate solvent, and place the cleaning materials into the waste container.

  • Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

IV. Final Disposal Procedures

The final disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][17]

  • Prohibited Actions:

    • DO NOT dispose of 5-Bromo-4-isopropoxypyridin-2-amine in the regular trash.[9][12]

    • DO NOT pour this chemical down the sanitary sewer drain.[12][18][19] Halogenated compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.

    • DO NOT attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your institution's EHS department.

  • Mandatory Procedure:

    • All hazardous chemical waste must be collected by your institution's EHS department or a licensed hazardous waste disposal company.[9][15][18]

    • Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste collection form, either online or as a hard copy.

    • Ensure all paperwork is completed accurately to facilitate proper handling and disposal by the waste management vendor.

By adhering to these rigorous protocols, researchers can ensure that the disposal of 5-Bromo-4-isopropoxypyridin-2-amine is conducted safely, responsibly, and in full compliance with all regulatory requirements, thereby protecting both laboratory personnel and the environment.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. Available at: [Link]

  • PubMed. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • ComplianceSigns. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Available at: [Link]

  • BradyID.com. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance. Available at: [Link]

  • ACS Publications. (2025, December 12). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes | Environmental Science & Technology. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Environmental Health & Safety, University of South Carolina. Laboratory Waste Management Guidelines. Available at: [Link]

  • Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • United States Environmental Protection Agency (US EPA). (2024, August 28). Waste & Debris Fact Sheets | I-WASTE DST. Available at: [Link]

  • Fisher Scientific. (2025, December 19). 2-Amino-5-bromopyrimidine Safety Data Sheet.
  • Wikipedia. Organobromine chemistry. Available at: [Link]

  • Fisher Scientific. 4-Amino-5-bromo-2-chloropyridine Safety Data Sheet.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • ResearchGate. (2025, August 10). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Available at: [Link]

  • Organic Syntheses. (2024, December 18). Working with Hazardous Chemicals. Available at: [Link]

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]

  • University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.